molecular formula C15H18FN3O B2512162 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine CAS No. 1916053-50-3

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine

Cat. No.: B2512162
CAS No.: 1916053-50-3
M. Wt: 275.327
InChI Key: AQNATHHCJQRSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethyl group at the 6th position, a fluorine atom at the 5th position, and a 2-(2-methoxyphenyl)ethyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine can be achieved through a multi-step synthetic route. One common method involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Cytosine: A nucleobase found in DNA and RNA.

    Thymine: Another nucleobase found in DNA.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-3-12-14(16)15(19-10-18-12)17-9-8-11-6-4-5-7-13(11)20-2/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNATHHCJQRSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCCC2=CC=CC=C2OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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